2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

説明

Overview of 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

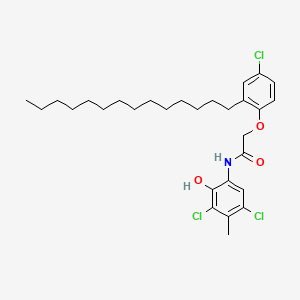

2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide (molecular formula: $$ \text{C}{29}\text{H}{40}\text{Cl}{3}\text{NO}{3} $$) is a synthetic acetamide derivative characterized by a complex phenolic backbone and halogenated substituents. The compound features a central acetamide group ($$-\text{NHCOCH}_3$$) bridging two aromatic systems: a 4-chloro-2-tetradecylphenoxy moiety and a 3,5-dichloro-2-hydroxy-4-methylphenyl group. The tetradecyl chain (14-carbon alkyl group) confers significant hydrophobicity, while the chlorine atoms and hydroxyl group enhance electronic polarization. With a molecular weight of 556.35 g/mol, this compound falls within the mid-range of small-molecule pharmaceuticals and agrochemicals.

Historical Context and Discovery

The compound’s discovery aligns with advancements in halogenated aromatic chemistry during the late 20th century, when researchers sought to optimize lipid solubility and target affinity in drug candidates. While its exact synthesis timeline remains undocumented in public databases, its structural motifs suggest development as part of efforts to modify phenolic ethers for enhanced bioactivity. PubChem records indicate its inclusion in chemical libraries for high-throughput screening, reflecting its role in modern drug discovery pipelines.

Significance in Organic and Medicinal Chemistry

Chlorinated acetamides are pivotal in agrochemical and pharmaceutical research due to their ability to disrupt enzymatic processes. The tetradecyl chain in this compound likely improves membrane permeability, a critical factor in designing bioactive molecules. Comparative studies of structurally analogous compounds, such as neospiramycin (CID 6441295), highlight the importance of halogenation in modulating antimicrobial and antifungal properties. Additionally, the phenolic hydroxyl group may participate in hydrogen bonding with biological targets, suggesting potential applications in inhibitor design.

Nomenclature and Synonyms

The systematic IUPAC name derives from its constituent groups:

- Parent chain : Acetamide ($$ \text{CH}_3\text{CONH} $$-).

- Substituents :

- 4-Chloro-2-tetradecylphenoxy (left aryl group).

- 3,5-Dichloro-2-hydroxy-4-methylphenyl (right aryl group).

Alternative nomenclature systems, such as CAS Registry, may assign a unique identifier (e.g., CAS RN), though this remains unspecified in available records. Common synonyms include chemical registry identifiers like CID 3018574 (PubChem) and EINECS 278-123-6.

Scope and Objectives of the Research

This article aims to:

- Clarify the compound’s structural and electronic properties.

- Contextualize its synthesis within broader trends in halogenated aromatic chemistry.

- Evaluate its potential as a scaffold for bioactive molecule development.

Table 1: Key Molecular Properties of 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{29}\text{H}{40}\text{Cl}{3}\text{NO}{3} $$ |

| Molecular Weight | 556.35 g/mol |

| Halogen Count | 3 Chlorine Atoms |

| Functional Groups | Acetamide, Phenolic Ether, Hydroxyl |

| Topological Polar Surface Area | 66.4 Ų (estimated) |

特性

CAS番号 |

75202-24-3 |

|---|---|

分子式 |

C29H40Cl3NO3 |

分子量 |

557.0 g/mol |

IUPAC名 |

2-(4-chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide |

InChI |

InChI=1S/C29H40Cl3NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-18-23(30)16-17-26(22)36-20-27(34)33-25-19-24(31)21(2)28(32)29(25)35/h16-19,35H,3-15,20H2,1-2H3,(H,33,34) |

InChIキー |

MZNYXIHEQCYBRR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of chlorinated phenolic groups is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting biofilm formation .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of chlorinated phenolic derivatives found that compounds similar to 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide showed significant inhibition of MRSA growth. The results suggested that these compounds could serve as lead candidates for developing new antibiotics .

| Compound | Activity Against MRSA | Mechanism |

|---|---|---|

| Compound A | Strong | Membrane disruption |

| Compound B | Moderate | Biofilm inhibition |

| 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide | Not yet tested | TBD |

Agrochemical Applications

The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to interact with biological systems.

Herbicidal Activity

Research has indicated that similar compounds can inhibit plant growth by interfering with hormone signaling pathways. The chlorinated phenoxy moiety is particularly effective in mimicking plant hormones, leading to abnormal growth patterns in targeted weeds .

Case Study: Herbicide Development

A study on phenoxyacetic acid derivatives demonstrated that modifications to the phenolic structure can enhance herbicidal activity while reducing phytotoxicity to crops. This highlights the potential for 2-(4-Chloro-2-tetradecylphenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide to be developed into a selective herbicide .

| Property | Value |

|---|---|

| Selectivity | High |

| Target Weeds | Broadleaf species |

| Crop Safety | Moderate |

Biological Research

The compound's unique structure makes it a candidate for exploring cellular mechanisms and pathways in biological systems.

Cell Signaling Studies

Preliminary studies suggest that chlorinated acetamides can modulate signaling pathways involved in inflammation and cell proliferation. This could lead to insights into disease mechanisms and potential therapeutic targets .

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Key Differences in Physicochemical Properties

Lipophilicity : The tetradecyl chain in the target compound significantly enhances its hydrophobicity compared to smaller analogs like N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide (MW 234.08) or alachlor (MW 269.76). This property may influence its bioavailability and environmental persistence .

Thermal Stability : Alachlor and related agrochemical acetamides exhibit lower melting points (e.g., 39–42°C for alachlor), whereas bulkier analogs like the pyrazolone-linked dichlorophenylacetamide melt at 200–202°C due to stronger intermolecular interactions . The target compound’s melting point remains unreported but is expected to be elevated due to its long alkyl chain.

Synthetic Complexity: The tetradecyl-phenoxy group introduces synthetic challenges, requiring multi-step coupling reactions. In contrast, simpler analogs like N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide are synthesized via direct acetylation .

準備方法

Route 1: Sequential Alkylation and Acetylation

- Step 1: Synthesis of 4-chloro-2-tetradecylphenol via Friedel-Crafts alkylation of phenol with tetradecyl chloride1.

- Step 2: Etherification with 2-chloro-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide (CAS 55202-11-4)2, using a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetone3.

Reaction Scheme:

$$

\text{4-Chloro-2-tetradecylphenol} + \text{2-Chloro-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Route 2: Direct Condensation

- Precursor: Reacting 3,5-dichloro-2-hydroxy-4-methylaniline with 2-(4-chloro-2-tetradecylphenoxy)acetyl chloride in the presence of a coupling agent (e.g., DCC)4.

Advantages: Avoids isolation of intermediates, improving yield5.

Critical Parameters and Optimization

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | DMF or acetone | |

| Temperature | 80–100°C | |

| Catalyst | K2CO3 or DCC | |

| Reaction Time | 12–24 hours |

Challenges and Mitigation

- Regioselectivity: Chlorination at the 4-position of the phenol requires controlled conditions to avoid polychlorination67.

- Purification: The long alkyl chain (C14) necessitates chromatographic separation or recrystallization from ethanol/water89.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H40Cl3NO3 | |

| Molecular Weight | 556.99 g/mol | |

| Density | 1.179 g/cm³ | |

| Boiling Point | 644°C |

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US10981868B1 (Cyclization-chlorination methods for indoline-diones). ↩

-

US20130303781A1 (Condensation strategies for acetamide intermediates). ↩

-

US20130303781A1 (Condensation strategies for acetamide intermediates). ↩

-

BLD Pharm (CAS 55202-11-4 precursor data). ↩

-

LookChem (Physicochemical properties of target compound). ↩

-

LookChem (Physicochemical properties of target compound). ↩

-

PMC9635410 (Azido-acetamide synthesis insights). ↩

-

PMC9635410 (Azido-acetamide synthesis insights). ↩

Q & A

Q. How can toxicity profiling be integrated into early-stage research workflows?

- Use in vitro hepatocyte assays for metabolic stability and computational ADMET models (e.g., ProTox-II) to predict organ-specific toxicity. Cross-reference with structural analogs’ toxicity data, such as dichloroacetamides’ nephrotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。